(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid

Catalog No.
S540487
CAS No.
M.F
C17H15ClO2
M. Wt
286.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid

Product Name

(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid

IUPAC Name

(E)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

InChI

InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12+

InChI Key

LLJYFDRQFPQGNY-NTCAYCPXSA-N

SMILES

C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl

Solubility

Soluble in DMSO

Synonyms

PS-47; PS 47; PS47;

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)O)/CCC2=CC=C(C=C2)Cl

Description

The exact mass of the compound (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid is 286.0761 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid is an organic compound characterized by a unique structure that includes a phenyl group, a chlorophenyl substituent, and a double bond within a pentenoic acid framework. The compound's systematic name reflects its geometric configuration, with the "E" indicating the trans configuration of the double bond. This compound belongs to a class of molecules known for their potential biological activities, particularly in pharmaceutical applications.

Involving (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid typically include:

  • Esterification: Reaction with alcohols to form esters, which can enhance solubility and bioavailability.
  • Reduction: The double bond can undergo reduction reactions, leading to saturated derivatives.
  • Acid-base reactions: The carboxylic acid group can participate in neutralization reactions with bases.

These reactions are facilitated by various catalysts and conditions depending on the desired product and application.

(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid exhibits significant biological activities, including:

  • Antioxidant properties: This compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress in biological systems .
  • Anti-inflammatory effects: It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antimicrobial activity: Some studies suggest that this compound could inhibit the growth of certain bacteria and fungi, indicating its potential as an antimicrobial agent .

Synthesis of (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid can be achieved through several methods:

  • Aldol Condensation: Starting from appropriate aldehydes or ketones followed by dehydration to form the double bond.
  • Michael Addition: Utilizing a Michael donor and acceptor to construct the pentenoic acid framework.
  • Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques to introduce the chlorophenyl group onto the core structure.

These methods allow for the fine-tuning of the compound's properties through variations in reaction conditions and starting materials.

The applications of (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid span various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in anti-inflammatory and antioxidant therapies.
  • Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science: Incorporation into polymers or coatings where enhanced chemical stability or specific interactions are desired.

Interaction studies focus on understanding how (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid interacts with biological macromolecules. Key areas of research include:

  • Protein-ligand interactions: Investigating how this compound binds to proteins involved in inflammation or oxidative stress pathways.
  • Cellular uptake mechanisms: Understanding how effectively this compound enters cells and its subsequent metabolic pathways.
  • Toxicological assessments: Evaluating potential adverse effects on human health and environmental impact through various bioassays .

Similar Compounds

Several compounds share structural similarities with (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-ChlorobenzaldehydeContains a chlorobenzene moietyUsed as an intermediate in organic synthesis
3-(4-Chlorophenyl)propanoic acidSimilar backbone with propanoic acidExhibits anti-inflammatory properties
Phenylacetic acidLacks chlorine but has a phenyl groupCommonly used in pharmaceuticals

These compounds highlight the uniqueness of (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid due to its specific configuration and functional groups that contribute to its distinctive biological activities.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.0760574 g/mol

Monoisotopic Mass

286.0760574 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Long M, Shi Y, Zhang K, Chen Y. Microphase Separation within Disk Shaped Aggregates of Triblock Bottlebrushes. Macromol Rapid Commun. 2016 Apr;37(7):605-9. doi: 10.1002/marc.201500686. Epub 2016 Feb 11. PubMed PMID: 26866716.
2: Bæk KT, Frees D, Renzoni A, Barras C, Rodriguez N, Manzano C, Kelley WL. Genetic variation in the Staphylococcus aureus 8325 strain lineage revealed by whole-genome sequencing. PLoS One. 2013 Sep 30;8(9):e77122. doi: 10.1371/journal.pone.0077122. eCollection 2013. PubMed PMID: 24098817; PubMed Central PMCID: PMC3786944.
3: Anthony TG, Polley SD, Vogler AP, Conway DJ. Evidence of non-neutral polymorphism in Plasmodium falciparum gamete surface protein genes Pfs47 and Pfs48/45. Mol Biochem Parasitol. 2007 Dec;156(2):117-23. Epub 2007 Jul 20. PubMed PMID: 17826852.
4: Jayaswal RK, Lee YI, Wilkinson BJ. Cloning and expression of a Staphylococcus aureus gene encoding a peptidoglycan hydrolase activity. J Bacteriol. 1990 Oct;172(10):5783-8. PubMed PMID: 1976618; PubMed Central PMCID: PMC526895.
5: Cohen S, Sweeney HM. Transduction of Methicillin Resistance in Staphylococcus aureus Dependent on an Unusual Specificity of the Recipient Strain. J Bacteriol. 1970 Dec;104(3):1158-67. PubMed PMID: 16559089; PubMed Central PMCID: PMC248273.

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